7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole
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Overview
Description
7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group at the 7th position and a methyl group at the 5th position on the indole ring. Indoles are known for their biological and pharmacological activities, making them valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation, nitration, and sulfonation reactions often use reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which can be further modified for various applications .
Scientific Research Applications
7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact pathways and targets depend on the specific application and the modifications made to the indole structure.
Comparison with Similar Compounds
Indole: The parent compound with a simpler structure.
5-Methylindole: Lacks the tert-butyl group but shares the methyl substitution.
7-tert-Butylindole: Lacks the methyl group but has the tert-butyl substitution.
Uniqueness: 7-tert-Butyl-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups can enhance its stability and selectivity in various reactions and applications .
Conclusion
This compound is a valuable compound in the indole family, with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development.
Properties
Molecular Formula |
C13H19N |
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Molecular Weight |
189.30 g/mol |
IUPAC Name |
7-tert-butyl-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N/c1-9-7-10-5-6-14-12(10)11(8-9)13(2,3)4/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
AWKRBOMZYCFJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)NCC2 |
Origin of Product |
United States |
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